2,3,4-Trimethoxyphenylmagnesium bromide 2,3,4-Trimethoxyphenylmagnesium bromide
Brand Name: Vulcanchem
CAS No.: 114605-54-8
VCID: VC11657856
InChI: InChI=1S/C9H11O3.BrH.Mg/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1
SMILES: COC1=C(C(=[C-]C=C1)OC)OC.[Mg+2].[Br-]
Molecular Formula: C9H11BrMgO3
Molecular Weight: 271.39 g/mol

2,3,4-Trimethoxyphenylmagnesium bromide

CAS No.: 114605-54-8

Cat. No.: VC11657856

Molecular Formula: C9H11BrMgO3

Molecular Weight: 271.39 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Trimethoxyphenylmagnesium bromide - 114605-54-8

Specification

CAS No. 114605-54-8
Molecular Formula C9H11BrMgO3
Molecular Weight 271.39 g/mol
IUPAC Name magnesium;1,2,3-trimethoxybenzene-6-ide;bromide
Standard InChI InChI=1S/C9H11O3.BrH.Mg/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1
Standard InChI Key JYHSUYBWZCNNGK-UHFFFAOYSA-M
SMILES COC1=C(C(=[C-]C=C1)OC)OC.[Mg+2].[Br-]
Canonical SMILES COC1=C(C(=[C-]C=C1)OC)OC.[Mg+2].[Br-]

Introduction

1. Introduction to 2,3,4-Trimethoxyphenylmagnesium Bromide

2,3,4-Trimethoxyphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. These reagents are widely used in organic synthesis for forming carbon-carbon bonds through nucleophilic addition to electrophiles like carbonyl compounds.

Molecular Formula

The molecular formula of 2,3,4-Trimethoxyphenylmagnesium bromide is likely C9H11BrMgO3C_9H_{11}BrMgO_3, derived from its parent compound (2,3,4-trimethoxybenzene) with the addition of a magnesium-bromide moiety.

Structural Features

  • Core Structure: A phenyl ring substituted with three methoxy groups (-OCH₃) at positions 2, 3, and 4.

  • Reactive Site: The magnesium-bromide group is bonded to the aromatic ring, making it highly reactive as a nucleophile.

3. Applications in Organic Synthesis

Grignard reagents like 2,3,4-Trimethoxyphenylmagnesium bromide are versatile intermediates in organic chemistry:

  • Nucleophilic Addition:

    • Reacts with carbonyl groups (aldehydes and ketones) to form secondary or tertiary alcohols.

    • Example: Reaction with benzaldehyde yields a diaryl alcohol derivative.

  • Cross-Coupling Reactions:

    • Used in palladium-catalyzed cross-coupling reactions (e.g., Kumada coupling) to form biaryl compounds.

  • Synthesis of Complex Molecules:

    • Plays a role in synthesizing pharmaceuticals and natural products where trimethoxy-substituted aromatic rings are needed.

4. Safety and Handling

Grignard reagents are highly reactive and require careful handling:

  • Reactivity: Reacts violently with water or air moisture to release flammable gases.

  • Storage: Typically stored in anhydrous solvents like tetrahydrofuran (THF) under inert gas (e.g., nitrogen or argon).

HazardsDetails
FlammabilityHighly flammable in the presence of air.
Corrosive NatureCan cause severe burns upon contact.
ToxicityHarmful if inhaled or ingested.

5. Data Table for Related Compounds

PropertyValue for Related Compound (e.g., 3,4,5-Trimethoxyphenylmagnesium bromide)
Molecular Weight271.39 g/mol
SolventTHF
CAS Number133095-91-7
Common ApplicationsAlcohol synthesis, cross-coupling

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